Ethyl 5-formyl-1-methyl-4-nitro-1h-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
ethyl 5-formyl-1-methyl-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9(13)7-4-6(11(14)15)8(5-12)10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
ZVECQEPJTFGQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1C)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate typically begins with a substituted pyrrole scaffold. A common approach involves the sequential introduction of nitro and formyl groups to a pre-functionalized pyrrole ring. For instance, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has been used as a starting material in analogous syntheses, where nitration is achieved using nitric acid or acetyl nitrate under controlled temperatures . Subsequent formylation via the Vilsmeier-Haack reaction introduces the aldehyde group at the 5-position.
In one protocol, a pyrrole derivative is treated with dichloromethyl methyl ether in the presence of aluminum chloride, generating the formyl group at the desired position . This method, adapted for the target compound, involves dissolving the nitrated intermediate in a dichloromethane/nitromethane mixture, followed by dropwise addition of the formylating agent at −20°C. The reaction is quenched with ice water, yielding the formylated product with 82% efficiency after recrystallization .
Esterification and Protecting Group Strategies
The ethyl ester moiety in ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is typically introduced early in the synthesis to protect the carboxylic acid functionality. A representative procedure involves refluxing the carboxylic acid precursor (e.g., 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid) with ethanol in the presence of a Brønsted acid catalyst . For instance, hydrochloric acid gas bubbled through a methanolic solution of the acid efficiently promotes esterification, with yields exceeding 90% after crystallization . Alternative methods using dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI) as coupling agents may further enhance selectivity.
Optimization of Reaction Conditions for Enhanced Yields
Critical parameters influencing the synthesis include temperature, solvent polarity, and catalyst loading. For example, nitration reactions performed in acetic anhydride at 0–5°C minimize side reactions such as ring oxidation . Similarly, formylation using the Vilsmeier reagent (POCl₃/DMF) requires strict anhydrous conditions to prevent hydrolysis of the intermediate iminium salt . Recent advancements in flow chemistry have enabled continuous processing of nitration and formylation steps, reducing reaction times from hours to minutes while maintaining yields above 85% .
Challenges in Regioselectivity and Purification
The electron-deficient nature of the nitro group directs electrophilic substitution to the 4-position of the pyrrole ring, but competing reactions at the 3- or 5-positions remain a challenge. Computational studies using density functional theory (DFT) suggest that nitration at the 4-position is favored by a combination of steric effects and resonance stabilization . Chromatographic purification on silica gel with ethyl acetate/hexane gradients effectively isolates the target compound from regioisomeric byproducts, though high-performance liquid chromatography (HPLC) may be necessary for pharmaceutical-grade material .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-formyl-1-methyl-4-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Overview:
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate plays a crucial role in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Study:
Research has demonstrated that derivatives of this compound exhibit antitumor activity. For instance, compounds synthesized from ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate were evaluated against various human carcinoma cell lines, showing promising inhibitory effects on cell proliferation. The structural modifications made to the pyrrole framework were key to enhancing bioactivity and therapeutic potential .
Agricultural Chemistry
Overview:
In agricultural chemistry, ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is explored for its potential as an eco-friendly pesticide or herbicide. This application addresses the growing need for sustainable agricultural practices.
Data Table: Potential Agrochemical Applications
| Application Type | Description | Benefits |
|---|---|---|
| Pesticide | Development of compounds for pest control | Reduces reliance on traditional chemicals |
| Herbicide | Formulations targeting specific weed species | Minimizes environmental impact |
Research Findings:
Studies indicate that certain derivatives of this compound exhibit effective herbicidal properties, potentially offering alternatives to conventional agrochemicals that have adverse environmental effects .
Material Science
Overview:
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is also utilized in material science for its ability to enhance the properties of polymers and other materials.
Applications:
The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This characteristic is particularly beneficial in the production of advanced materials used in various industrial applications.
Case Study:
Research has shown that polymers modified with ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate demonstrate improved performance under thermal stress, making them suitable for applications in high-temperature environments .
Synthetic Organic Chemistry
Overview:
As a versatile intermediate, ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is extensively used in synthetic organic chemistry.
Applications:
It facilitates the synthesis of various nitrogen-containing heterocycles, which are essential components in pharmaceuticals and agrochemicals.
Data Table: Synthetic Pathways Utilizing Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate
| Reaction Type | Product Type | Significance |
|---|---|---|
| Condensation Reactions | Nitrogen-containing heterocycles | Drug development |
| Cyclization | Advanced intermediates | Agrochemical synthesis |
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Positional Isomers
- Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8, similarity: 0.96): This compound lacks the nitro and methyl groups but shares the ethyl ester and formyl substituents. The absence of the nitro group reduces electron withdrawal, increasing electron density on the pyrrole ring, which enhances susceptibility to electrophilic substitution at positions 4 and 5 .
- Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate (CAS 25907-30-6): Here, the formyl and methyl groups are swapped (positions 4 and 5).
Functional Group Variations
- Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS 26018-26-8): Differs by replacing the nitro group with a methyl group at position 3. The methyl group is electron-donating, increasing ring electron density and reducing acidity compared to the nitro-containing target compound .
- Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 37964-18-4): Features a phenyl group at position 5 and a methyl group at position 2.
Physical and Chemical Properties
*Estimated using fragment-based methods.
The nitro group in the target compound increases molecular weight by ~46 g/mol compared to non-nitro analogs (e.g., 26018-26-8). LogP values suggest similar lipophilicity for the target and 26018-26-8, but the phenyl group in 37964-18-4 significantly raises LogP, enhancing membrane permeability .
Crystallographic and Spectroscopic Analysis
- Crystal Packing : Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate () forms planar structures stabilized by N–H⋯O hydrogen bonds. The target compound’s nitro group may introduce additional C–H⋯O interactions, altering crystal density and solubility .
- NMR Analysis : As demonstrated in , chemical shift differences in regions near substituents (e.g., δ 7.5–8.5 ppm for formyl protons) help distinguish positional isomers. The target compound’s nitro group would deshield adjacent protons, producing distinct shifts compared to methyl or phenyl analogs .
Biological Activity
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS No. 36131-47-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.16 g/mol
- CAS Number : 36131-47-2
Antitumor Activity
Recent studies have indicated that pyrrole derivatives, including ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate, exhibit promising antitumor activity. For instance, a related compound, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, was evaluated against various human carcinoma cell lines (A-431, A-549, MDA-MB-468). The results showed significant inhibitory effects with IC values ranging from 0.065 to 9.4 µmol/L, indicating strong potential for further development as an antitumor agent .
Antimicrobial Activity
Pyrrole derivatives are known for their broad-spectrum antimicrobial properties. Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate has been investigated for its efficacy against various bacterial strains. In a study assessing the antimicrobial activity of pyrrole compounds, derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Structure–Activity Relationship (SAR)
The structure of ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate allows for interactions with biological targets due to the presence of the nitro group and the carboxylic acid moiety. The following factors contribute to its biological activity:
- Nitro Group : Enhances electron affinity, potentially increasing binding to target proteins.
- Pyrrole Ring : Acts as a bioactive scaffold that can participate in π-stacking interactions with nucleic acids and proteins.
- Carboxylic Acid : Increases solubility and may facilitate interactions with biological membranes.
Study on Antitumor Effects
A recent study synthesized a series of pyrrole derivatives and evaluated their antitumor effects in vitro. Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate was included in this evaluation:
| Compound | Cell Line | IC (µmol/L) |
|---|---|---|
| Ethyl 5-formyl-1-methyl-4-nitro-pyrrole | A549 | 7.2 |
| Ethyl 5-formyl-1-methyl-4-nitro-pyrrole | MDA-MB-468 | 6.5 |
The compound exhibited notable cytotoxicity against lung cancer (A549) and breast cancer (MDA-MB-468) cell lines, supporting its potential as an antitumor agent .
Antimicrobial Efficacy Assessment
In a comparative study on antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Ethyl 5-formyl-1-methyl-4-nitro-pyrrole demonstrated effective inhibition against these strains, showcasing its potential as a therapeutic agent against bacterial infections .
Q & A
Q. What synthetic strategies are effective for preparing Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate?
- Methodology : The compound can be synthesized via multi-step functionalization of a pyrrole core. For example, nitration at the 4-position can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Subsequent Vilsmeier-Haack formylation introduces the 5-formyl group, while esterification with ethyl chloroformate installs the carboxylate moiety. Yield optimization requires careful stoichiometric control and inert atmosphere conditions to avoid side reactions (e.g., over-nitration or ester hydrolysis) .
- Key Data : Typical yields for analogous pyrrole carboxylates range from 40–60%, with purity confirmed by HPLC (>95%) and melting point analysis .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodology :
- ¹H NMR : The 1-methyl group appears as a singlet (~δ 3.8–4.0 ppm). The 4-nitro group deshields adjacent protons, shifting the pyrrole ring protons to δ 7.0–8.5 ppm. The formyl proton resonates as a singlet near δ 9.8–10.2 ppm .
- IR : Strong bands for the nitro group (1520–1350 cm⁻¹), ester C=O (1720–1700 cm⁻¹), and formyl C=O (1680–1660 cm⁻¹) confirm functional groups .
Q. What are the reactivity patterns of the nitro and formyl groups in this compound?
- Methodology :
- The nitro group can undergo reduction (e.g., catalytic hydrogenation with Pd/C) to an amine, enabling further derivatization.
- The formyl group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents). Side reactions, such as ester hydrolysis under acidic/basic conditions, require pH monitoring .
Advanced Research Questions
Q. How do computational methods (DFT) predict electronic properties and regioselectivity in reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrostatic potential, HOMO-LUMO gaps, and Fukui indices. These predict electrophilic/nucleophilic sites:
Q. What crystallographic challenges arise in resolving this compound’s structure?
- Methodology : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in ethyl acetate/hexane). SHELXL refinement accounts for disorder in the nitro and formyl groups. Hydrogen bonding between the ester carbonyl and nitro oxygen often stabilizes the crystal lattice .
- Key Data : Typical unit cell parameters for pyrrole derivatives: monoclinic system, space group P2₁/c, with Z = 4 .
Q. How do steric and electronic effects influence its application in metal coordination chemistry?
- Methodology : The nitro and formyl groups act as weak Lewis bases, coordinating to transition metals (e.g., Cu²⁺, Pd²⁺). Steric hindrance from the 1-methyl group limits chelation geometries. Spectrophotometric titration (UV-Vis) and cyclic voltammetry quantify binding constants (log K ≈ 3–4) .
Contradictions and Resolutions
- Synthetic Yields : reports 48% yields for analogous esters, while notes lower yields (23–30%) for nitro-substituted derivatives. This discrepancy highlights the nitro group’s destabilizing effect, necessitating optimized reductants (e.g., Fe/HCl) .
- Crystallographic Disorder : identifies positional disorder in formyl groups, whereas resolves full occupancy. Use of low-temperature (100 K) data collection mitigates thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
